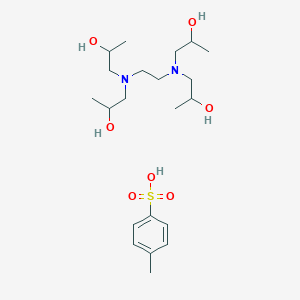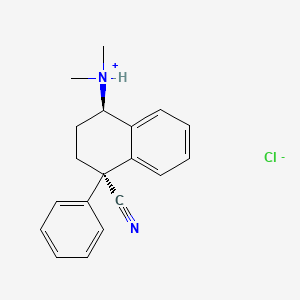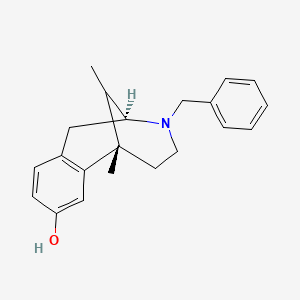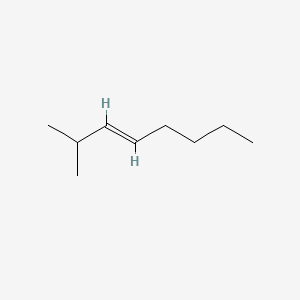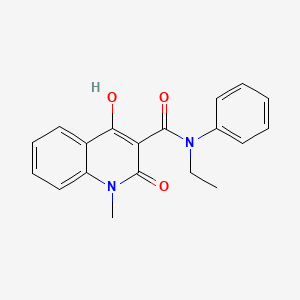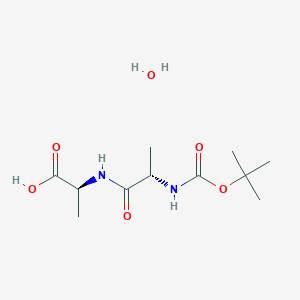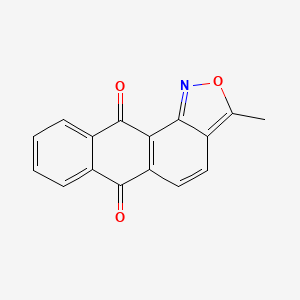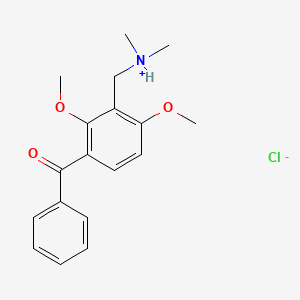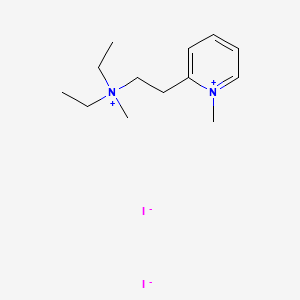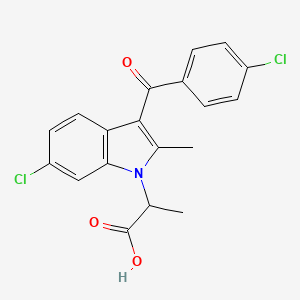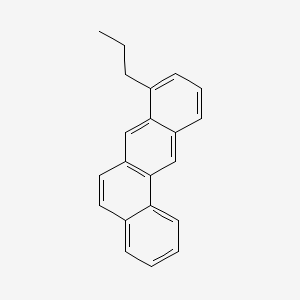
(2-Hydroxy-3-methoxyphenyl)trimethylammonium iodide dimethylcarbamate (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxy-3-methoxyphenyl)trimethylammonium iodide dimethylcarbamate (ester) is a chemical compound with the molecular formula C13H21IN2O3 It is known for its unique structure, which includes a trimethylammonium group, a hydroxy group, and a methoxy group attached to a phenyl ring, along with a dimethylcarbamate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-3-methoxyphenyl)trimethylammonium iodide dimethylcarbamate (ester) typically involves the reaction of 2-hydroxy-3-methoxyphenyltrimethylammonium iodide with dimethylcarbamoyl chloride under specific conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxy-3-methoxyphenyl)trimethylammonium iodide dimethylcarbamate (ester) undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylammonium group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of 2-methoxy-3-oxo-phenyltrimethylammonium iodide.
Reduction: Formation of 2-hydroxy-3-methoxyphenyltrimethylammonium iodide alcohol.
Substitution: Formation of 2-hydroxy-3-methoxyphenyltrimethylammonium halide.
Scientific Research Applications
(2-Hydroxy-3-methoxyphenyl)trimethylammonium iodide dimethylcarbamate (ester) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of (2-Hydroxy-3-methoxyphenyl)trimethylammonium iodide dimethylcarbamate (ester) involves its interaction with specific molecular targets and pathways. The trimethylammonium group can interact with negatively charged sites on proteins and enzymes, potentially inhibiting their activity. The hydroxy and methoxy groups can form hydrogen bonds with biological molecules, affecting their structure and function. The dimethylcarbamate ester can undergo hydrolysis to release active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2-Hydroxy-3-methoxyphenyl)trimethylammonium chloride dimethylcarbamate (ester)
- (2-Hydroxy-3-methoxyphenyl)trimethylammonium bromide dimethylcarbamate (ester)
- (2-Hydroxy-3-methoxyphenyl)trimethylammonium fluoride dimethylcarbamate (ester)
Uniqueness
The iodide variant of this compound is unique due to the presence of the iodide ion, which can influence its reactivity and interactions with other molecules. The iodide ion is larger and more polarizable compared to other halides, which can affect the compound’s solubility, stability, and biological activity .
Properties
CAS No. |
66967-82-6 |
|---|---|
Molecular Formula |
C13H21IN2O3 |
Molecular Weight |
380.22 g/mol |
IUPAC Name |
[2-(dimethylcarbamoyloxy)-3-methoxyphenyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C13H21N2O3.HI/c1-14(2)13(16)18-12-10(15(3,4)5)8-7-9-11(12)17-6;/h7-9H,1-6H3;1H/q+1;/p-1 |
InChI Key |
OSCUHEFCIGYHGZ-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C(=O)OC1=C(C=CC=C1OC)[N+](C)(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


